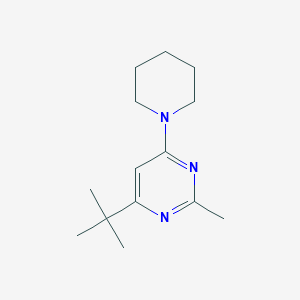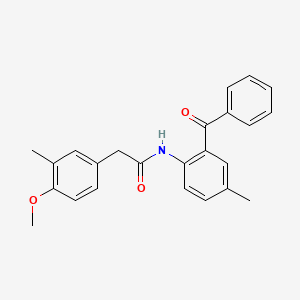![molecular formula C15H16N2O3S B6496614 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide CAS No. 955807-44-0](/img/structure/B6496614.png)
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide, also known as 2-MAM-TC, is a thiophene-based small molecule that is of interest for its potential applications in scientific research. 2-MAM-TC is an easily synthesized molecule that has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine (ACh) in the body. 2-MAM-TC has been studied for its ability to affect the activity of AChE in vitro and in vivo, and its potential applications in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
作用机制
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide acts as an inhibitor of the enzyme acetylcholinesterase (AChE). It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine (ACh). This results in an increase in the levels of ACh in the body, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been found to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), resulting in an increase in the levels of acetylcholine (ACh) in the body. This can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been found to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
实验室实验的优点和局限性
One of the advantages of using 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide in laboratory experiments is that it is easily synthesized using a variety of methods. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase (AChE), resulting in an increase in the levels of acetylcholine (ACh). However, there are some limitations to using this compound in laboratory experiments. It is not yet known whether the effects of this compound on AChE are reversible, and it is not yet known whether it has any long-term effects on the body.
未来方向
Future research on 2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide should focus on further elucidating its mechanism of action, as well as determining its long-term effects on the body. In addition, further research should be conducted to determine the potential applications of this compound in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. Finally, further research should be conducted to determine the potential applications of this compound in other areas of scientific research, such as drug discovery and development.
合成方法
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of sodium hydroxide. This reaction yields the desired this compound product in a yield of approximately 80%. Other methods of synthesis include the reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of potassium hydroxide and the reaction of 4-methoxy-3-methylphenylacetic acid and thiophene-3-carboxylic acid in the presence of an aqueous solution of sodium hydroxide and anhydrous sodium carbonate.
科学研究应用
2-[2-(4-methoxy-3-methylphenyl)acetamido]thiophene-3-carboxamide has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of acetylcholine (ACh) in the body. Inhibition of AChE can lead to increased levels of ACh in the body, which can be beneficial in the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease. In addition, this compound has been studied for its potential to modulate the activity of other enzymes such as tyrosine hydroxylase and monoamine oxidase.
属性
IUPAC Name |
2-[[2-(4-methoxy-3-methylphenyl)acetyl]amino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-9-7-10(3-4-12(9)20-2)8-13(18)17-15-11(14(16)19)5-6-21-15/h3-7H,8H2,1-2H3,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAYQUUVBGGLGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)NC2=C(C=CS2)C(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyethyl)-2-[1-(2-methylphenyl)-7-oxo-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B6496531.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496548.png)
![N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B6496550.png)
![N-[2-(diethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496553.png)

![N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B6496564.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496571.png)
![methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B6496577.png)
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-3-carboxamide hydrochloride](/img/structure/B6496581.png)
![N'-[(1E)-amino[7-(diethylamino)-2-oxo-2H-chromen-3-yl]methylidene]-4-nitrobenzohydrazide](/img/structure/B6496599.png)
![11-methyl-12-octyl-13-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6496621.png)

![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B6496635.png)
![7-hydroxy-3-{7-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one](/img/structure/B6496646.png)